molecular formula C7H4Cl2N2 B1604393 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine CAS No. 1000342-87-9

2,5-dichloro-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1604393
M. Wt: 187.02 g/mol
InChI Key: RPMAMXHJEHUNIA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available about the specific chemical reactions involving "2,5-dichloro-1H-pyrrolo[3,2-b]pyridine" .

Scientific Research Applications

Application in Diabetes Treatment

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Diabetes Research .

Summary of the Application

“2,5-dichloro-1H-pyrrolo[3,2-b]pyridine” is used in the design and synthesis of pyrrolo[2,3-d]pyrimidine-based analogues. These analogues have been evaluated for their ability to inhibit the α-amylase enzyme, which is a potential therapeutic target for treating diabetes .

Methods of Application or Experimental Procedures

The analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme. In vitro antidiabetic analysis was performed to evaluate their antidiabetic action .

Results or Outcomes

The compounds demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range. The most active compounds via in vitro and non-toxic via in silico ADMET and molecular docking analysis, hybrids 6c, 7a, and 7b displayed binding affinity from −8.2 and −8.5 kcal/mol .

Application in Cancer Therapy

Specific Scientific Field

This application falls under the field of Oncology and Pharmaceutical Chemistry .

Summary of the Application

“2,5-dichloro-1H-pyrrolo[3,2-b]pyridine” is used in the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives. These derivatives have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Methods of Application or Experimental Procedures

A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed, synthesized, and evaluated for their activities against FGFR1, 2, and 3 .

Results or Outcomes

Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively .

Safety And Hazards

There is limited information available about the safety and hazards of "2,5-dichloro-1H-pyrrolo[3,2-b]pyridine" .

properties

IUPAC Name

2,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-6-2-1-4-5(11-6)3-7(9)10-4/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMAMXHJEHUNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646639
Record name 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-1H-pyrrolo[3,2-b]pyridine

CAS RN

1000342-87-9
Record name 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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